Sandaracopimaradiene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

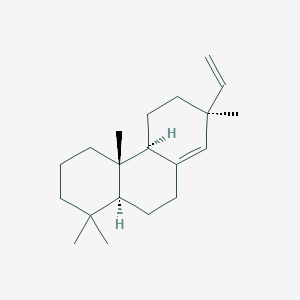

Sandaracopimaradiene is a pimarane-type diterpene, a class of chemical compounds known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sandaracopimaradiene can be synthesized through the engineering of microorganisms such as Aspergillus nidulans. The production involves the overexpression of specific genes responsible for diterpene biosynthesis. The extraction protocol is optimized using accelerated solvent extraction with parameters such as solvent composition, pressure, and temperature. For instance, using 100% ethyl acetate at 90°C with 12.07 MPa has been found to be efficient .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Engineered strains of Aspergillus nidulans are cultivated under controlled conditions to maximize the yield of the compound. The diterpene is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

Analyse Chemischer Reaktionen

Types of Reactions

Sandaracopimaradiene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, which have shown enhanced biological activities. For example, the oxidation of this compound can lead to the formation of this compound-19-oic acid, a compound with notable anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Sandaracopimaradiene can be synthesized through various methods, including total synthesis techniques that utilize asymmetric reactions. One notable synthesis method involves the use of B-alkyl Suzuki-Miyaura coupling and Lewis acid-mediated reactions, which have been documented to yield high purity products. The total synthesis of ent-sandaracopimaradiene has been reported, demonstrating its role as a biosynthetic intermediate for oryzalexins, compounds known for their antifungal properties .

Table 1: Synthesis Methods of this compound

| Method | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Asymmetric Total Synthesis | B-alkyl Suzuki-Miyaura coupling | High | |

| Conversion from Sandaracopimaric Acid | Pyrolytic elimination | Varies |

Biological Activities

This compound exhibits various biological activities, particularly as an antifungal agent. Studies have confirmed its effectiveness against specific pathogens, contributing to its potential use in agricultural applications as a natural pesticide.

Case Study: Antifungal Activity

Research has demonstrated that oryzalexin D, a derivative of this compound, shows significant antifungal activity against pathogens affecting rice plants. This compound's structure was confirmed through spectroscopic analysis, establishing its potential for use in crop protection strategies .

Pharmacological Potential

The pharmacological applications of this compound are being explored due to its structural similarity to other bioactive compounds. Its metabolites have been studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Table 2: Pharmacological Properties of this compound

| Property | Activity | Reference |

|---|---|---|

| Antifungal | Effective against rice pathogens | |

| Anti-inflammatory | Potential therapeutic effects | |

| Anticancer | Under investigation |

Applications in Agriculture

Given its antifungal properties, this compound can be integrated into sustainable agricultural practices. Its natural origin makes it an attractive alternative to synthetic pesticides, aligning with the increasing demand for environmentally friendly agricultural solutions.

Case Study: Use as a Natural Pesticide

Field trials have indicated that formulations containing this compound can reduce fungal infections in crops while being less harmful to beneficial organisms compared to traditional chemical pesticides .

Wirkmechanismus

The mechanism of action of Sandaracopimaradiene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antioxidant activity by scavenging free radicals. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ent-kaurene: Another diterpene with similar biosynthetic pathways and biological activities.

Gamma-terpinene: A monoterpene with comparable industrial applications.

Phenanthrene derivatives: Compounds with structural similarities and potential therapeutic uses .

Uniqueness

Sandaracopimaradiene stands out due to its specific structural features and the ease with which it can be produced through microbial engineering.

Eigenschaften

CAS-Nummer |

1686-61-9 |

|---|---|

Molekularformel |

C20H32 |

Molekulargewicht |

272.5 g/mol |

IUPAC-Name |

(4aS,4bS,7S,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19+,20+/m0/s1 |

InChI-Schlüssel |

XDSYKASBVOZOAG-RAUXBKROSA-N |

SMILES |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

Isomerische SMILES |

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C |

Kanonische SMILES |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.